ONPG

Beschreibung

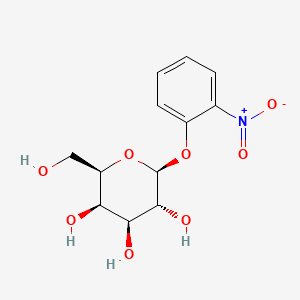

Includes ortho-, meta-, and para-nitrophenylgalactosides.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861907 | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

369-07-3, 28347-45-7, 30677-14-6 | |

| Record name | o-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrophenylgalactosides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl beta-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-nitrophenyl β-D-galactoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Principle of the ONPG Test: A Technical Guide

The Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) test is a rapid and sensitive biochemical assay used in microbiology to detect the activity of the enzyme β-galactosidase.[1] This guide provides an in-depth exploration of the test's core principles, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals. Its primary application is in the differentiation of members of the Enterobacteriaceae family and other microorganisms by identifying true lactose (B1674315) fermenters, particularly those that are delayed or "late" fermenters.[1][2][3]

Core Principle: Bypassing Permease to Detect β-Galactosidase

The ability of a bacterium to metabolize lactose is dependent on two key enzymes, which are encoded by the lac operon:

-

β-galactoside Permease (lacY gene product): A transport protein embedded in the bacterial cell membrane that facilitates the entry of lactose from the environment into the cell.[1][4][5][6]

-

β-galactosidase (lacZ gene product): An intracellular enzyme that catalyzes the hydrolysis of lactose, a disaccharide, into the monosaccharides glucose and galactose.[1][4][7][8] These simpler sugars can then enter the bacterium's standard metabolic pathways, such as glycolysis.

Bacteria that possess both enzymes can rapidly ferment lactose. However, some organisms, often referred to as late lactose fermenters, possess β-galactosidase but lack a functional permease.[1][2][4] In conventional lactose fermentation tests, these organisms appear as non-fermenters or show a delayed positive reaction because the substrate (lactose) cannot efficiently enter the cell.[2][5]

The this compound test cleverly circumvents the need for permease.[1][2][4] The substrate, O-Nitrophenyl-β-D-galactopyranoside (this compound), is a synthetic, colorless analog of lactose.[2][7][9] Due to its structure, this compound can diffuse or be transported into the bacterial cell without the assistance of β-galactoside permease.[1][4]

Once inside a cell that contains β-galactosidase, the enzyme cleaves the β-galactoside bond in this compound.[1][7] This hydrolysis reaction yields two products: galactose and o-nitrophenol.[7][8] While galactose is a simple sugar, the key to the assay is o-nitrophenol, a compound that imparts a distinct yellow color to the solution.[7][8] The development of this yellow color is a direct and visible indicator of β-galactosidase activity and thus signifies a positive test result.[4][5]

Experimental Protocols

Successful execution of the this compound test requires proper inoculum preparation, as the synthesis of β-galactosidase is often inducible. It is crucial to culture the test organism on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar, MacConkey agar) to ensure the expression of the lacZ gene.[1][5][7]

Method 1: this compound Disk Test

This is a rapid method suitable for screening isolates.

-

Preparation: Aseptically dispense 0.2 mL to 0.5 mL of sterile physiological saline into a sterile tube.[1][4]

-

Inoculation: Create a heavy suspension of the test organism (from a pure, 18-24 hour culture) in the saline. The turbidity should be equivalent to a McFarland standard of 2 or 3.[1][2][10]

-

Incubation: Incubate the tube aerobically at 35-37°C.[1][3][4]

-

Interpretation: Observe for the development of a yellow color in the fluid and/or on the disk. Positive results can appear within minutes for organisms with strong enzyme activity, but the test should be observed for up to 4-6 hours before being recorded as negative.[1][2][8][10]

Method 2: this compound Broth Test

This method is used for a more definitive determination.

-

Preparation: Bring a tube of this compound broth to room temperature before use.[1][4]

-

Inoculation: Using a heavy inoculum from a pure 18-24 hour culture, inoculate the broth.[1][6]

-

Incubation: Incubate the tube aerobically at 35-37°C with the cap loosened.[1][4][6]

-

Interpretation: Examine the tube for yellow color development at 1 hour and at intervals up to 24 hours.[1][4][7] Any shade of yellow is considered a positive result.[11] No color change after 24 hours indicates a negative result.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound test.

| Parameter | This compound Disk Method | This compound Broth Method | Quantitative Assay |

| Inoculum Density | McFarland Std. No. 2-3 | Heavy Inoculum | N/A (uses cell lysate) |

| Incubation Temp. | 35-37°C | 35-37°C | 37°C (or optimal for enzyme) |

| Incubation Time | Up to 6 hours (check hourly) | Up to 24 hours (check at 1 hr) | Varies (timed reaction) |

| Positive Result | Yellow color development | Yellow color development | Increase in absorbance |

| Negative Result | No color change | No color change | No change in absorbance |

| Quantitative Readout | N/A | N/A | Spectrophotometer at 420 nm |

Visualizing the Core Principle

The biochemical reaction at the heart of the this compound test can be visualized as a straightforward enzymatic pathway.

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Limitations and Considerations

While robust, the this compound test has several limitations that researchers must consider:

-

Pigmentation: Organisms that naturally produce a yellow pigment cannot be accurately tested using this colorimetric method.[1][2][4]

-

Inducibility: The test requires that the organism be grown on a lactose-containing medium to induce the production of β-galactosidase.[1][5] Growth on glucose-heavy media may repress enzyme synthesis, leading to false-negative results.[2][5]

-

Confirmatory Testing: The this compound test is a single biochemical test and is not sufficient for the complete identification of an organism.[1][4] Results should be interpreted in conjunction with other biochemical, immunological, or molecular tests.[1][4]

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. microbenotes.com [microbenotes.com]

- 3. researchtweet.com [researchtweet.com]

- 4. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 5. universe84a.com [universe84a.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 8. keyscientific.com [keyscientific.com]

- 9. tmmedia.in [tmmedia.in]

- 10. biotrading.com [biotrading.com]

- 11. bio.libretexts.org [bio.libretexts.org]

ONPG as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate in microbiology and molecular biology for the sensitive detection of β-galactosidase activity. This colorless compound is structurally analogous to lactose (B1674315), the natural substrate for β-galactosidase. The enzymatic cleavage of this compound by β-galactosidase yields galactose and ortho-nitrophenol (o-nitrophenol), the latter of which is a yellow compound readily quantifiable by spectrophotometry. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Principle of Action

The utility of this compound lies in its ability to act as a readily detectable proxy for lactose metabolism. The metabolism of lactose in bacteria, most notably in Escherichia coli, is governed by the lac operon, which codes for two key proteins: β-galactoside permease (encoded by lacY) and β-galactosidase (encoded by lacZ). Permease facilitates the transport of lactose into the cell, while β-galactosidase hydrolyzes the disaccharide into glucose and galactose.[1]

Some bacteria, known as late lactose fermenters, possess a functional β-galactosidase but lack a fully functional permease.[2][3] These organisms ferment lactose slowly and may be misidentified as non-fermenters in traditional lactose fermentation tests. This compound circumvents this issue as it can enter the bacterial cell independently of permease.[2][3] Once inside, if β-galactosidase is present, this compound is hydrolyzed, releasing the yellow-colored o-nitrophenol, providing a rapid and sensitive indication of enzyme activity.[4][5]

In molecular biology, the gene encoding β-galactosidase (lacZ) is a common reporter gene in transfection experiments.[4] The expression of a gene of interest linked to lacZ can be quantified by measuring the β-galactosidase activity in cell lysates using this compound.[4] The intensity of the yellow color produced is directly proportional to the amount of β-galactosidase, and therefore, to the expression of the gene of interest.

Quantitative Data

The accurate quantification of β-galactosidase activity using this compound relies on precise spectrophotometric measurements and an understanding of the reaction's key parameters.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient of o-Nitrophenol | 4500 M⁻¹cm⁻¹ | pH 7.0, 28°C | [6] |

| ~9000 M⁻¹cm⁻¹ | pH 7.4 | [7] | |

| 2.13 x 10⁴ M⁻¹cm⁻¹ | pH 10.2 | [7] | |

| Absorbance Maximum (λmax) of o-Nitrophenol | 420 nm | Alkaline pH | [4][6] |

| 410-420 nm | Alkaline solution | ||

| Optimal pH for β-Galactosidase Assay | 7.0 - 8.0 | [8] | |

| Km of β-Galactosidase for this compound (E. coli) | 9.5 x 10⁻⁴ M | Tris buffer, pH 7.6, 20°C | |

| Vmax of β-Galactosidase for this compound (E. coli) | 134 µmoles/min/mg protein |

Experimental Protocols

This compound Test for Bacterial Identification

This test is crucial for differentiating members of the Enterobacteriaceae family, particularly in identifying late lactose fermenters.[2][9]

a) Disk Method

-

Prepare a heavy suspension of the bacterial culture (equivalent to McFarland standard No. 2) in 0.5 mL of sterile saline in a test tube.[9]

-

Aseptically add an this compound disk to the suspension.[9]

-

Incubate the tube aerobically at 35-37°C.[2]

-

Observe for the development of a yellow color at intervals up to 24 hours. A positive result is indicated by a change in color to yellow.[2][5]

b) Tube Method

-

Inoculate a tube of this compound broth with a heavy inoculum of the test organism from a pure 18-24 hour culture.[2][9]

-

Incubate the tube aerobically at 35-37°C with the cap loosened.[2]

-

Examine for a yellow color development at 1 hour and continue incubation for up to 24 hours if no color change is observed.[2][9]

Quantitative β-Galactosidase Reporter Assay for Transfected Cells

This protocol is designed for quantifying β-galactosidase expression in mammalian or yeast cells transfected with a lacZ reporter construct.[10][11]

a) Cell Lysis

-

Wash the transfected cells twice with 1X Phosphate-Buffered Saline (PBS).[12]

-

Add an appropriate volume of Lysis Buffer to the cells.

-

Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis. A freeze-thaw cycle can also be performed to enhance lysis.[12]

-

Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

b) High-Throughput Assay (96-well plate format)

-

Pipette 50 µl of cell lysate into each well of a 96-well plate. Include a negative control with lysate from non-transfected cells.[13]

-

Add 50 µl of Assay Buffer (containing this compound) to each well.[13]

-

Incubate the plate at 37°C for 30 minutes or until a faint yellow color develops.[12][13]

-

Stop the reaction by adding 150 µl of 1M Sodium Carbonate to each well.[13]

-

Measure the absorbance at 420 nm using a microplate reader.[12]

Visualizations

Mechanism of this compound Hydrolysis

References

- 1. microbenotes.com [microbenotes.com]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. liofilchem.net [liofilchem.net]

- 4. assaygenie.com [assaygenie.com]

- 5. himedialabs.com [himedialabs.com]

- 6. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Assay for β-Galactosidase in Extracts of Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Galactosidase Enzyme Assay System with Reporter Lysis Buffer Protocol [worldwide.promega.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. boneandcancer.org [boneandcancer.org]

An In-depth Technical Guide to ONPG Hydrolysis by β-Galactosidase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic hydrolysis of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase, a cornerstone technique in molecular biology and microbiology. The content herein delves into the core principles of the reaction, detailed experimental methodologies, and kinetic data, tailored for a technical audience engaged in research and development.

Core Principles of this compound Hydrolysis

β-galactosidase (EC 3.2.1.23) is a hydrolase enzyme that catalyzes the cleavage of β-galactosides into monosaccharides.[1] In microbiology, its most well-known natural substrate is lactose (B1674315), which is hydrolyzed into galactose and glucose.[2][3][4][5][6] The ability of bacteria to ferment lactose is dependent on two key enzymes: a permease to transport lactose into the cell and β-galactosidase to initiate catabolism.[2][4][6]

The this compound assay leverages a synthetic, chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside. This compound is structurally analogous to lactose, but the glucose moiety is replaced by an ortho-nitrophenyl group.[2][4][7] This substitution allows this compound to be recognized and cleaved by β-galactosidase. The hydrolysis of the β-galactoside bond in this compound yields galactose and ortho-nitrophenol (ONP).[2][4] While this compound is colorless, ONP is a yellow compound with a strong absorbance at 420 nm, providing a straightforward and quantifiable measure of enzymatic activity.[3][8][9]

A key advantage of this compound is its ability to penetrate the cell membrane without the need for a specific permease, unlike lactose.[2][6] This characteristic is particularly useful for differentiating bacteria that possess β-galactosidase but lack permease (late lactose fermenters) from true non-lactose fermenters.[2][4]

Quantitative Analysis of β-Galactosidase Kinetics

The enzymatic activity of β-galactosidase on this compound can be described by Michaelis-Menten kinetics.[8] The key parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Below is a summary of kinetic parameters for β-galactosidase from various sources using this compound as the substrate.

| Enzyme Source | Km (mM) | Vmax (units) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus oryzae | 0.800 | 0.0864 A/min | 7.5 | - |

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol min-1 mg-1 | 6.5 | 50 |

| Kluyveromyces fragilis | - | - | 6.5 | - |

| Pseudomonas BAL-31 | - | - | - | - |

| Mannheimia succiniciproducens (BgaA and BgaB) | - | - | 7.0 - 8.0 | - |

Note: The units for Vmax can vary between studies and are presented as reported in the source.

Detailed Experimental Protocols

The following sections provide standardized protocols for the preparation of reagents and the execution of the this compound assay for both bacterial cultures and cell lysates.

Reagent Preparation

-

Z-Buffer: For 100 mL, dissolve 0.8 g Na2HPO4·7H2O, 0.28 g NaH2PO4·H2O, 0.5 mL of 1 M KCl, and 0.05 mL of 1 M MgSO4 in distilled water. Adjust the pH to 7.0 and add 0.135 mL of β-mercaptoethanol. Store at 4°C.[3]

-

This compound Solution: Prepare a 4 mg/mL solution of this compound in Z-buffer or a suitable phosphate (B84403) buffer.[9][10] This solution should be freshly prepared and protected from light.

-

Stop Solution: A 1 M solution of sodium carbonate (Na2CO3) is typically used to stop the enzymatic reaction by drastically increasing the pH.[10]

This compound Assay for Bacterial Cultures (Qualitative/Semi-Quantitative)

This method is commonly used in microbiology to test for the presence of β-galactosidase activity in bacteria.

-

Bacterial Growth: Culture the bacteria in a medium containing lactose to induce the expression of the lacZ gene, which encodes for β-galactosidase.[4][7]

-

Cell Suspension: Prepare a dense suspension of the bacteria in 0.5 mL of saline or buffer.

-

Permeabilization (Optional but Recommended): Add a drop of toluene (B28343) or chloroform (B151607) to the cell suspension and vortex vigorously to permeabilize the cell membranes and release the enzyme.

-

Reaction Initiation: Add an this compound disk or a specific volume of this compound solution to the cell suspension.[7]

-

Observation: A positive result is indicated by the development of a yellow color. The time taken for the color to develop can provide a semi-quantitative measure of enzyme activity.[4][6] Reactions should be observed for up to 24 hours before being considered negative.[4]

This compound Assay for Cell Lysates (Quantitative)

This protocol is designed for the quantitative measurement of β-galactosidase activity, often used when it serves as a reporter gene in transfected eukaryotic cells or for purified enzyme studies.

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold lysis buffer (e.g., 0.25 M Tris-HCl, pH 8.0).[11]

-

Perform freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen or a dry ice/ethanol bath followed by rapid thawing at 37°C) to ensure complete cell lysis.[11]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[11]

-

Collect the supernatant containing the soluble proteins.[11]

-

-

Enzyme Reaction:

-

Incubation: Incubate the reaction mixture at 37°C. The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration.[10][11][12]

-

Reaction Termination: Stop the reaction by adding the stop solution (1 M Na2CO3).[10][11]

-

Quantification: Measure the absorbance of the solution at 420 nm using a spectrophotometer or a microplate reader.[3][8][11] Use a blank containing all components except the cell extract to zero the instrument.

-

Calculation of Activity: The specific activity of β-galactosidase is typically expressed in Miller units or as the amount of ONP produced per unit time per milligram of protein.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound hydrolysis by β-galactosidase.

Caption: The enzymatic hydrolysis of this compound by β-galactosidase.

Caption: A typical experimental workflow for the this compound assay.

References

- 1. pjlss.edu.pk [pjlss.edu.pk]

- 2. microbenotes.com [microbenotes.com]

- 3. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 4. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 5. biology.kenyon.edu [biology.kenyon.edu]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. rpdata.caltech.edu [rpdata.caltech.edu]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Substrate Specificity of β-Galactosidase for ONPG

Executive Summary

Ortho-Nitrophenyl-β-D-galactopyranoside (this compound) is a synthetic, chromogenic substrate pivotal for the sensitive detection and quantification of β-galactosidase activity.[1] Structurally analogous to lactose (B1674315), this compound is hydrolyzed by β-galactosidase to yield galactose and ortho-nitrophenol (o-nitrophenol).[2][3] The latter product is a distinct yellow compound, allowing for a straightforward colorimetric or spectrophotometric measurement of enzyme kinetics at an absorbance of approximately 420 nm.[3][4] This guide provides a comprehensive overview of the substrate specificity of β-galactosidase for this compound, including comparative kinetic data, detailed experimental protocols for its use, and visual diagrams illustrating the core biochemical and logical principles. Its applications are widespread, ranging from identifying and differentiating microorganisms in clinical diagnostics to its use as a standard reporter gene (lacZ) in molecular biology.[4][5]

Principle of the this compound Assay

The utility of this compound lies in its ability to act as a proxy for lactose, the natural substrate of β-galactosidase.[6] The enzymatic reaction is as follows:

This compound (colorless) + H₂O ---(β-Galactosidase)--> Galactose + o-Nitrophenol (yellow)

A key advantage of this compound, particularly in microbiology, is its ability to penetrate the bacterial cell wall without the aid of lactose permease, an enzyme required for the transport of lactose into the cell.[5][7] This property allows the this compound test to distinguish between:

-

True non-lactose fermenters: Organisms lacking β-galactosidase.

-

Late or slow lactose fermenters: Organisms that possess β-galactosidase but lack lactose permease, appearing as non-fermenters on traditional lactose-based media.[2][8]

In molecular biology, the lacZ gene, which codes for β-galactosidase, is a common reporter. The this compound assay provides a simple and quantitative method to measure gene expression levels by assessing the activity of the translated enzyme.[4][9]

Quantitative Data: Substrate Specificity and Enzyme Kinetics

β-Galactosidase exhibits a high degree of specificity and affinity for this compound, often exceeding that for its natural substrate, lactose. This is reflected in the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) and catalytic efficiency (k꜀ₐₜ/Kₘ) of the enzyme from various biological sources. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

The tables below summarize the kinetic constants for β-galactosidase with this compound and lactose from different organisms.

Table 1: Kinetic Parameters of β-Galactosidase from Lactic Acid Bacteria

| Organism | Substrate | Kₘ (mM) | Vₘₐₓ | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (s⁻¹mM⁻¹) | Reference |

| Lactobacillus plantarum HF571129 | This compound | 6.644 | 147.5 µmol min⁻¹ mg⁻¹ | 60.24 | 9.06 | [10][11] |

| Lactose | 23.28 | 10.88 µmol min⁻¹ mg⁻¹ | 64.02 | 2.75 | [10][11] | |

| Lactiplantibacillus plantarum GV54 | This compound | 27.38 | 0.259 U/min | N/A | N/A | [12] |

| Recombinant (Gal308) | This compound | 2.7 ± 0.3 | N/A | 464.7 ± 7.8 | 172.1 | [13] |

| Lactose | 7.1 ± 0.8 | N/A | 264.2 ± 2.1 | 37.2 | [13] |

Table 2: Kinetic Parameters of β-Galactosidase from Fungi

| Organism | Substrate | Kₘ (mM) | Vₘₐₓ (A/min) | Reference |

| Aspergillus oryzae | This compound | 0.800 | 0.0864 | [14] |

| (Lineweaver-Burk) | (Lineweaver-Burk) |

Note: N/A indicates that the data was not available in the cited source. Vₘₐₓ units vary by study and are presented as reported.

Visualizations: Pathways and Workflows

Enzymatic Reaction of this compound

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

General Workflow for this compound Colorimetric Assay

Caption: Standard workflow for a β-galactosidase assay.

Logic of Differentiating Lactose Fermenters

Caption: Differentiating bacteria with the this compound test.

Experimental Protocols

Protocol 1: General Quantitative β-Galactosidase Assay (96-Well Plate)

This protocol is adapted for quantifying β-galactosidase activity from cell lysates.[4][15][16]

A. Reagents & Materials

-

Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Just before use, add 2.7 µL/mL of β-mercaptoethanol.[17]

-

This compound Stock Solution: 4 mg/mL this compound dissolved in Z-Buffer.[18]

-

Lysis Buffer: Commercially available or lab-prepared (e.g., buffer with mild detergent).[15]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[10]

-

Purified β-galactosidase standard.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 420 nm.

B. Procedure

-

Sample Preparation (Cell Lysate):

-

Harvest cells by centrifugation. Wash the cell pellet once with 1X PBS.

-

Resuspend the pellet in an appropriate volume of cold Lysis Buffer.[16]

-

Incubate on ice for 10-15 minutes to ensure complete lysis.[15]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes at 4°C to pellet cell debris.[16]

-

Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

-

Assay Reaction:

-

Prepare a standard curve by making serial dilutions of the purified β-galactosidase standard in Lysis Buffer.

-

Add 20-50 µL of cell lysate or standard to each well of the 96-well plate.[4] Include a blank well with Lysis Buffer only.

-

Initiate the reaction by adding 70-100 µL of the this compound Stock Solution to each well. Mix gently by tapping the plate.[4][15]

-

Incubate the plate at 37°C for 30 minutes or until a faint yellow color develops. Monitor the reaction to ensure it remains within the linear range.[4][16]

-

Stop the reaction by adding 120-150 µL of Stop Solution to each well.[4]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 420 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve (Absorbance vs. Enzyme Concentration) and determine the concentration of β-galactosidase in the samples.

-

Enzyme activity can be calculated using the formula: Activity (units/mg) = (Absorbance₄₂₀ * Volume) / (time * extinction_coefficient * mg_protein).[16]

-

Protocol 2: this compound Test for Bacterial Identification

This protocol is a qualitative or semi-quantitative test for use in microbiology.[2][6][7]

A. Reagents & Materials

-

This compound Disks or this compound Broth.

-

Sterile Saline (0.85% NaCl).

-

Bacterial culture (18-24 hours old) grown on a lactose-containing medium (e.g., Triple Sugar Iron (TSI) agar) to induce enzyme synthesis.[6][19]

-

Sterile test tubes and inoculating loops/needles.

-

Incubator at 37°C.

B. Procedure (Disk Method)

-

Add 0.5 mL of sterile saline to a sterile test tube.[6]

-

Create a heavy (turbid) suspension of the test organism in the saline using a sterile loop. The turbidity should be equivalent to a McFarland standard of at least 2.[5][7]

-

Aseptically add one this compound disk to the tube.

-

Incubate the tube at 37°C.[6]

-

Observe for color change at regular intervals.

C. Interpretation

-

Positive Result: Development of a yellow color within the tube. Strong reactions may occur in minutes, but the test should be held for up to 24 hours before being recorded as negative.[2][7]

-

Negative Result: The suspension remains colorless or its original color.[8]

Conclusion

This compound is a highly specific and efficient substrate for β-galactosidase, making it an invaluable tool in both research and diagnostic settings. Its favorable kinetic properties compared to lactose, combined with its ability to bypass the need for cellular permease, underpins its utility in sensitive colorimetric assays. The standardized protocols provided herein offer robust methods for the quantification of β-galactosidase activity and the rapid identification of lactose-fermenting microorganisms. The clear visual and logical workflows further clarify the principles governing the application of this versatile substrate.

References

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 3. agilent.com [agilent.com]

- 4. raybiotech.com [raybiotech.com]

- 5. microbenotes.com [microbenotes.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. This compound | TargetMol [targetmol.com]

- 14. pjlss.edu.pk [pjlss.edu.pk]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 18. faculty.salisbury.edu [faculty.salisbury.edu]

- 19. microbiologie-clinique.com [microbiologie-clinique.com]

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG): A Technical Guide to Solubility and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the detection of β-galactosidase activity. The enzymatic cleavage of this compound by β-galactosidase yields galactose and o-nitrophenol, the latter of which produces a distinct yellow color that can be quantified spectrophotometrically. This property makes this compound an invaluable tool in various biochemical assays, including the popular Blue-White screening method for molecular cloning and in enzyme kinetics studies. The accuracy and reproducibility of these assays are critically dependent on the proper preparation, handling, and storage of this compound solutions. This technical guide provides an in-depth overview of the solubility and stability of this compound in aqueous solutions, complete with experimental protocols and quantitative data to ensure its effective use in research and development.

This compound: Core Properties

Ortho-Nitrophenyl-β-D-galactopyranoside is a solid, white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Synonyms | o-Nitrophenyl β-D-galactopyranoside, 2-Nitrophenyl β-D-galactopyranoside |

| CAS Number | 369-07-3 |

| Molecular Formula | C₁₂H₁₅NO₈ |

| Molecular Weight | 301.3 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Purity | ≥98% to ≥99%[1][2][3] |

| Melting Point | 195°C (decomposes)[1] |

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions for various assays. While soluble in water, its solubility can be influenced by the solvent, temperature, and the presence of buffers.

Solubility in Various Solvents

The following table summarizes the solubility of this compound in water and common organic solvents. For aqueous solutions, warming and ultrasonication can aid in dissolution.[4]

| Solvent | Solubility |

| Water | 8.33 mg/mL (27.65 mM) with ultrasonic and heating to 60°C[4] |

| 10 mg/mL | |

| 15 mg/mL[5][6] | |

| Soluble at 1% concentration[7] | |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~2 mg/mL[2][3] |

| Dimethylformamide (DMF) | 20 mg/mL[2][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL[2][3] |

| Ethanol | 0.25 mg/mL[2][3] |

Stability of this compound

The stability of this compound, both in its solid form and in aqueous solutions, is paramount for obtaining reliable and consistent experimental results. Degradation of this compound can lead to the spontaneous release of o-nitrophenol, resulting in high background absorbance and inaccurate measurements.

Stability of Solid this compound

When stored correctly, solid this compound is a stable compound. The key storage conditions are summarized below.

| Storage Condition | Duration |

| -20°C | ≥ 4 years[2][3] |

| 3 years[4] | |

| 4°C | 2 years[4] |

| 2-8°C | Recommended for general storage[8] |

Key Recommendations for Storing Solid this compound:

-

Temperature: For long-term storage, -20°C is optimal.[2][3][8] For shorter periods, 2-8°C is sufficient.[8]

-

Light: this compound is light-sensitive and should be stored in opaque or amber-colored containers to prevent photodegradation.[8]

-

Moisture: The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment to prevent deterioration.[5][6][7]

Stability of this compound in Aqueous Solutions

Aqueous solutions of this compound are significantly less stable than the solid form and are susceptible to hydrolysis, which is influenced by pH, temperature, and storage duration.

| Storage Condition | Recommendation |

| Aqueous Stock Solutions (-20°C) | Store frozen; stable for extended periods.[9][10] |

| Aqueous Stock Solutions (-80°C) | Can be stored for up to 2 years.[4] |

| Aqueous Working Solutions (4°C) | Recommended for short-term storage only. Some sources advise against storing for more than one day.[2] A study on this compound immobilized in a hydrogel showed stability for up to 20 days at 4°C.[11][12] |

| Room Temperature | Not recommended for storage.[10] |

Factors Affecting Stability in Solution:

-

pH: The rate of this compound hydrolysis is pH-dependent. While β-galactosidase assays are often performed at a neutral pH (around 7.0), the stability of the substrate itself can be affected by deviations from this. The optimal pH for β-galactosidase activity can vary depending on the source of the enzyme, typically ranging from pH 6.5 to 7.5 for this compound as a substrate.[13][14][15][16]

-

Temperature: Higher temperatures accelerate the rate of this compound hydrolysis. Therefore, it is crucial to keep this compound solutions on ice or refrigerated when not in use and to minimize the time they are kept at room temperature or elevated assay temperatures.[13][15]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a standard this compound stock solution for use in β-galactosidase assays.

-

Determine the desired concentration: A common stock solution concentration is 4 mg/mL.[9][17][18]

-

Choose a suitable buffer: Z-buffer or a 0.1 M phosphate buffer (pH 7.0) are frequently used.[9][18]

-

Weigh the this compound: Accurately weigh the required amount of solid this compound in a fume hood, avoiding inhalation of the powder.

-

Dissolve the this compound: Add the powder to the appropriate volume of buffer. Dissolution may be aided by vortexing.[17] If preparing an aqueous solution with water, warming to 37°C or 60°C and using an ultrasonic bath can improve solubility.[4][19]

-

Sterilization (optional): If necessary, the solution can be filter-sterilized through a 0.22 µm filter.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[9] It is often recommended to prepare this compound solutions fresh for each experiment.[18]

β-Galactosidase Activity Assay using this compound

This protocol outlines a typical procedure for measuring β-galactosidase activity.

-

Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the cell lysate or purified enzyme with an appropriate assay buffer (e.g., Z-buffer). The total volume will depend on the specific assay format.

-

Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (commonly 28°C, 30°C, or 37°C) for a few minutes.[9][20][21]

-

Initiate the reaction: Add a defined volume of the this compound working solution to the reaction mixture to start the enzymatic reaction. Record the exact time of addition.

-

Incubation: Incubate the reaction at the chosen temperature until a pale yellow color develops.[9] The incubation time will vary depending on the enzyme concentration.

-

Stop the reaction: Terminate the reaction by adding a stop solution, typically 1 M sodium carbonate (Na₂CO₃).[4][9] This raises the pH, which denatures the enzyme and enhances the yellow color of the o-nitrophenol product.

-

Measure absorbance: Read the absorbance of the solution at 420 nm using a spectrophotometer.[2][3][5] Use a blank containing all components except the enzyme to zero the instrument.

-

Calculate activity: The β-galactosidase activity is calculated based on the absorbance reading, the incubation time, and the amount of protein in the sample.

Visualizing the β-Galactosidase Assay Workflow

The following diagram illustrates the key steps in a typical β-galactosidase assay using this compound.

Caption: Workflow for a typical β-galactosidase assay using this compound.

Enzymatic Reaction of this compound

The enzymatic hydrolysis of this compound by β-galactosidase is a straightforward reaction that results in a quantifiable colored product.

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Conclusion

The successful use of this compound in research and drug development hinges on a thorough understanding of its solubility and stability characteristics. By adhering to the guidelines for preparation and storage outlined in this document, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reproducible assay results. The provided data and protocols serve as a comprehensive resource for the effective application of this essential biochemical reagent.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound;o-Nitrophenyl β-D-galactopyranoside CAS 369-07-3 -南京杜莱生物技术有限公司 [dulynet.com]

- 6. genespin.com [genespin.com]

- 7. Glycosynth - o-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]

- 8. What are the storage conditions for this compound? - Blog [hbynm.com]

- 9. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 10. biolab.rs [biolab.rs]

- 11. researchgate.net [researchgate.net]

- 12. Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rpdata.caltech.edu [rpdata.caltech.edu]

- 18. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 19. fda.gov [fda.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bio.libretexts.org [bio.libretexts.org]

Methodological & Application

Application Notes: Quantitative Analysis of β-Galactosidase Activity in E. coli using the ONPG Assay

Introduction

The lacZ gene, encoding the enzyme β-galactosidase, is a cornerstone of molecular biology, widely employed as a reporter gene for studying gene expression in Escherichia coli. The activity of β-galactosidase can be sensitively and quantitatively measured using the chromogenic substrate ortho-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2][3] In the presence of β-galactosidase, the colorless this compound is hydrolyzed to yield galactose and the intensely yellow compound o-nitrophenol, which absorbs light at 420 nm.[3][4] This colorimetric assay provides a simple and robust method for quantifying gene expression levels, making it an invaluable tool for researchers in various fields, including drug development.

This application note provides a detailed protocol for performing the this compound assay in E. coli, from cell culture and lysis to the final calculation of β-galactosidase activity in Miller units.

Principle of the this compound Assay

The this compound assay is based on the enzymatic activity of β-galactosidase. This enzyme cleaves the β-galactoside bond in this compound, releasing o-nitrophenol.[5] The amount of yellow o-nitrophenol produced is directly proportional to the β-galactosidase activity in the sample. The reaction can be stopped at a specific time point, and the absorbance of the resulting solution is measured at 420 nm.[6] To normalize the enzyme activity, the cell density of the culture is also measured, typically at an optical density of 600 nm (OD600). The final activity is expressed in Miller units, which provides a standardized measure of β-galactosidase activity.[6][7]

Data Presentation

The results of an this compound assay are typically presented in a tabular format that allows for easy comparison between different experimental conditions. The following table is an example of how to present quantitative data from an this compound assay.

| Sample ID | Condition | OD600 | OD420 | Reaction Time (min) | Miller Units |

| 1 | Uninduced | 0.55 | 0.08 | 15 | 9.7 |

| 2 | Induced | 0.52 | 0.65 | 15 | 83.3 |

| 3 | Negative Control | 0.58 | 0.02 | 15 | 2.3 |

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay in E. coli.

Reagents and Buffers

-

Z-Buffer (per 50 mL):

-

0.80 g Na2HPO4·7H2O (0.06 M)

-

0.28 g NaH2PO4·H2O (0.04 M)

-

0.5 mL 1 M KCl (0.01 M)

-

0.05 mL 1 M MgSO4 (0.001 M)

-

0.135 mL β-mercaptoethanol (0.05 M)

-

Dissolve salts in approximately 40 mL of dH2O, adjust pH to 7.0, and bring the final volume to 50 mL. Store at 4°C.[7]

-

-

This compound Solution: 4 mg/mL in dH2O or Z-Buffer without β-mercaptoethanol.

-

1 M Na2CO3 Solution: To stop the reaction.

-

Cell Lysis Reagent: PopCulture Reagent or a mixture of chloroform (B151607) and 0.1% SDS.[1]

Protocol

-

Cell Culture:

-

Inoculate E. coli strains into appropriate liquid media (e.g., LB broth) with antibiotics if necessary.

-

Grow the cultures overnight at 37°C with shaking.

-

The next day, dilute the overnight cultures into fresh media and grow to the mid-log phase of growth (OD600 ≈ 0.4-0.6).[8]

-

-

Cell Lysis:

-

Measure the OD600 of each culture.

-

Transfer a defined volume (e.g., 1 mL) of each culture to a microcentrifuge tube.

-

Permeabilization with PopCulture Reagent: Add a small volume of PopCulture Reagent (e.g., 1/10th of the culture volume) and vortex briefly. This method is often used for high-throughput assays in 96-well plates.[1]

-

Permeabilization with Chloroform/SDS: Add 2 drops of chloroform and 1 drop of 0.1% SDS to the cell suspension. Vortex for 10 seconds. This is a more traditional method.

-

-

Enzymatic Reaction:

-

Pre-warm the cell lysates to 28°C.

-

Start the reaction by adding a defined volume of this compound solution (e.g., 1/5th of the culture volume) to each tube and mix. Start a timer immediately.

-

Incubate the reaction at 28°C.

-

-

Stopping the Reaction:

-

When a visible yellow color has developed, stop the reaction by adding a defined volume of 1 M Na2CO3 (e.g., half of the culture volume).

-

Record the reaction time for each sample.

-

-

Measurement:

-

Centrifuge the tubes to pellet cell debris.

-

Transfer the supernatant to a clean cuvette or a 96-well plate.

-

Measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris) using a spectrophotometer or a microplate reader.[7]

-

Calculation of Miller Units

The β-galactosidase activity is expressed in Miller units, calculated using the following formula:[7]

Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (Reaction Time in min × Culture Volume in mL × OD600)

-

OD420: Absorbance of the reaction mixture at 420 nm.[6]

-

OD550: Absorbance of the reaction mixture at 550 nm to correct for cell debris.[7]

-

Reaction Time: Time of the enzymatic reaction in minutes.[9]

-

Culture Volume: Volume of the cell culture used in the assay in mL.[7]

-

OD600: Absorbance of the cell culture at 600 nm before the assay.[6]

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the this compound assay.

References

- 1. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. brainly.com [brainly.com]

- 7. static.igem.org [static.igem.org]

- 8. Inner Membrane Permeability Assay (this compound Assay) - Hancock Lab [cmdr.ubc.ca]

- 9. Solved The following formula is used to calculate Miller | Chegg.com [chegg.com]

Quantitative β-Galactosidase Assay Using ONPG: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-galactosidase assay is a cornerstone of molecular biology research, widely employed as a reporter system to study gene expression, protein-protein interactions, and the efficacy of various compounds in drug development. The assay quantifies the activity of the enzyme β-galactosidase, the product of the lacZ gene. A common and reliable method for this quantification utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2][3] When cleaved by β-galactosidase, the colorless this compound is hydrolyzed into galactose and o-nitrophenol, the latter of which is a yellow compound that can be quantified spectrophotometrically.[1][3] This document provides detailed application notes and protocols for performing a quantitative β-galactosidase assay using this compound.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of this compound by β-galactosidase. This compound is an analog of lactose (B1674315), the natural substrate for the enzyme.[3] The reaction produces galactose and o-nitrophenol. The amount of yellow o-nitrophenol produced is directly proportional to the enzymatic activity of β-galactosidase under conditions of substrate excess. The absorbance of the resulting yellow solution is measured at a wavelength of 420 nm.[4][5] The assay is terminated by the addition of a high-pH solution, typically 1 M sodium carbonate (Na₂CO₃), which stops the enzymatic reaction by denaturing the enzyme.[6]

Applications

The quantitative this compound assay has a broad range of applications in various research fields:

-

Reporter Gene Assays: The lacZ gene is a commonly used reporter gene in transfection experiments.[7] The level of β-galactosidase activity directly correlates with the expression level of a gene of interest when its promoter is fused to the lacZ gene.

-

Yeast Two-Hybrid (Y2H) Systems: This assay is integral to the Y2H system for studying protein-protein interactions.[1][8][9][10] The interaction between two fusion proteins (a "bait" and a "prey") reconstitutes a functional transcription factor, which then drives the expression of a reporter gene, often lacZ. The strength of the interaction can be quantified by measuring β-galactosidase activity.[1]

-

Drug Screening: The assay can be adapted for high-throughput screening of compound libraries to identify molecules that modulate gene expression or specific protein-protein interactions.

-

Microbiology: It is used to differentiate bacteria based on their ability to ferment lactose, distinguishing late lactose fermenters from non-lactose fermenters in families like Enterobacteriaceae.[11][12]

Signaling Pathway: Yeast Two-Hybrid (Y2H) System

The Yeast Two-Hybrid system is a powerful genetic method to identify and characterize protein-protein interactions. The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcription activation domain (AD). In the Y2H system, the two proteins of interest, the "bait" and the "prey," are genetically fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that can bind to an upstream activating sequence (UAS) and drive the expression of a downstream reporter gene, such as lacZ. The resulting β-galactosidase activity can then be quantified using the this compound assay.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. rpdata.caltech.edu [rpdata.caltech.edu]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. microbenotes.com [microbenotes.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

ONPG Reporter Gene Assay in Mammalian Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitrophenyl-β-D-galactopyranoside (ONPG) reporter gene assay is a widely used colorimetric method for the quantitative analysis of gene expression in mammalian cells. This technique relies on the enzymatic activity of β-galactosidase (β-gal), encoded by the lacZ gene, which is employed as a reporter. When the promoter or regulatory element of a gene of interest is cloned upstream of the lacZ gene in an expression vector, the level of β-galactosidase activity in transfected cells corresponds to the transcriptional activity of the promoter. The enzyme cleaves the colorless substrate this compound to produce o-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 420 nm.[1][2] This assay is valued for its simplicity, cost-effectiveness, and reliability, making it a staple in molecular biology and drug discovery for studying gene regulation and signaling pathways.[3]

Principle of the Assay

The this compound assay is based on a straightforward enzymatic reaction. The bacterial lacZ gene, encoding β-galactosidase, is not naturally present in mammalian cells. Therefore, its expression can be directly correlated with the activity of the promoter it is linked to in a transfected plasmid. The β-galactosidase enzyme hydrolyzes the β-galactoside bond in the synthetic substrate o-nitrophenyl-β-D-galactopyranoside (this compound). This cleavage releases galactose and o-nitrophenol. While this compound is colorless, o-nitrophenol is a yellow compound that absorbs light maximally at 420 nm. The intensity of the yellow color, measured as absorbance, is directly proportional to the amount of β-galactosidase produced, and thus to the activity of the promoter of interest.[1][4]

Applications in Research and Drug Development

The this compound reporter gene assay is a versatile tool with numerous applications in both basic research and industrial drug development.

-

Promoter and Enhancer Analysis: It is frequently used to characterize the activity of promoters and enhancers by linking these regulatory elements to the lacZ gene. This allows for the identification of key regulatory regions and transcription factor binding sites.

-

Signaling Pathway Analysis: The assay is instrumental in dissecting signaling pathways. By using a reporter construct containing response elements for specific transcription factors (e.g., NF-κB or TCF/LEF), researchers can monitor the activation or inhibition of pathways like the NF-κB and Wnt signaling cascades in response to various stimuli or drug candidates.[5][6]

-

Drug Screening: In the pharmaceutical industry, the this compound assay is employed in high-throughput screening (HTS) campaigns to identify compounds that modulate the activity of specific genes or signaling pathways. Its simplicity and cost-effectiveness make it suitable for large-scale screening.

-

Transfection Efficiency Control: Due to its consistent expression, a plasmid constitutively expressing β-galactosidase is often co-transfected with an experimental reporter plasmid (e.g., luciferase) to normalize for variations in transfection efficiency between different cell cultures.

Data Presentation

Quantitative Comparison of Reporter Assays

| Reporter System | Principle | Detection Method | Sensitivity | Throughput | Cost |

| This compound (β-galactosidase) | Colorimetric | Spectrophotometry (Absorbance at 420 nm) | Moderate | High | Low |

| Luciferase (Firefly, Renilla) | Bioluminescent | Luminometry | High | High | High |

| Green Fluorescent Protein (GFP) | Fluorescent | Fluorometry / Microscopy | High | Moderate | Moderate |

Typical this compound Assay Results

| Sample | Treatment | Average Absorbance (420 nm) | Standard Deviation | Fold Induction |

| Untransfected Cells | - | 0.052 | 0.004 | - |

| Control Vector (Promoterless lacZ) | - | 0.075 | 0.006 | 1.0 |

| Experimental Vector (Promoter- lacZ) | No Stimulus | 0.150 | 0.012 | 2.0 |

| Experimental Vector (Promoter- lacZ) | Stimulus | 0.750 | 0.045 | 10.0 |

Experimental Protocols

I. Cell Culture and Transfection

-

Cell Seeding: Seed mammalian cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves co-transfecting the experimental reporter plasmid (containing the promoter of interest fused to lacZ) and a control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or another reporter).

-

Add the transfection complex to the cells and incubate for 24-48 hours. The optimal incubation time should be determined empirically for the specific cell line and promoter being studied.

-

II. Preparation of Cell Lysate

-

Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

-

Lysis:

-

Add 100-200 µL of 1X Lysis Buffer to each well.[7]

-

Incubate the plate at room temperature for 15 minutes with gentle swirling to ensure complete cell lysis.[7]

-

Alternatively, a freeze-thaw cycle can be performed to enhance lysis. Freeze the plate at -80°C for at least 1 hour, then thaw at room temperature.[7]

-

-

Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[8]

-

Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This supernatant contains the β-galactosidase enzyme.

III. This compound Colorimetric Assay

-

Reaction Setup:

-

In a 96-well flat-bottom plate, add 10-50 µL of the clarified cell lysate to each well.

-

Add 1X Lysis Buffer to bring the total volume in each well to 100 µL.

-

Prepare a blank well containing 100 µL of 1X Lysis Buffer.

-

-

Substrate Addition: Add 100 µL of this compound Substrate Solution (4 mg/mL) to each well.[9]

-

Incubation: Incubate the plate at 37°C and monitor for the development of a yellow color. The incubation time can range from 30 minutes to several hours, depending on the level of β-galactosidase expression.[8][10]

-

Stopping the Reaction: Once a sufficient yellow color has developed in the experimental wells without significant color in the negative control wells, stop the reaction by adding 50 µL of 1 M Sodium Carbonate (Na₂CO₃) to each well.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 420 nm using a microplate reader.[1][2]

IV. Data Analysis

-

Blank Subtraction: Subtract the average absorbance value of the blank wells from the absorbance values of all other wells.

-

Normalization (if applicable): If a co-transfected control reporter was used, normalize the β-galactosidase activity to the activity of the control reporter to account for variations in transfection efficiency.

-

Calculation of β-galactosidase Activity: The activity can be expressed in Miller units or as fold change relative to a control condition. The formula for Miller Units is: Miller Units = (1000 × A₄₂) / (t × V × OD₆₀₀) where A₄₂₀ is the absorbance at 420 nm, t is the reaction time in minutes, V is the volume of the culture used in mL, and OD₆₀₀ is the optical density of the cell culture prior to lysis.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Principle of the this compound reporter gene assay.

Caption: Monitoring NF-κB signaling with an this compound reporter.

Caption: Monitoring Wnt/β-catenin signaling with an this compound reporter.

Experimental Workflow Diagram

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. This compound β-Galactosidase Assay Kit – Colorimetric | Canvax [canvaxbiotech.com]

- 3. genetics - What are the advantages and disadvantages of using beta-galactosidase compared to luciferase as a reporter gene? - Biology Stack Exchange [biology.stackexchange.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. Genetics - β-Galactosidase Assays [rothlab.ucdavis.edu]

- 10. promega.com [promega.com]

Application Notes and Protocols for the ONPG Test in the Identification of Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ONPG (o-nitrophenyl-β-D-galactopyranoside) test is a rapid and sensitive biochemical assay used to detect the activity of the enzyme β-galactosidase in microorganisms.[1][2] This test is particularly valuable in the field of microbiology for the differentiation and identification of members of the Enterobacteriaceae family. It distinguishes between bacteria that can ferment lactose (B1674315) rapidly, slowly (late-lactose fermenters), or not at all, based on the presence of β-galactosidase.[1][3][4]

The ability of a bacterium to ferment lactose is dependent on two key enzymes: lactose permease, which facilitates the transport of lactose into the cell, and β-galactosidase, which hydrolyzes lactose into glucose and galactose.[1][5] Some bacteria may possess β-galactosidase but lack a functional lactose permease, making them appear as non-lactose fermenters or late-lactose fermenters in traditional lactose fermentation tests. The this compound test circumvents the need for lactose permease as the this compound substrate can freely enter the bacterial cell.[1][5]

Principle of the this compound Test

The this compound test utilizes the synthetic substrate o-nitrophenyl-β-D-galactopyranoside, which is structurally analogous to lactose.[1][5] If the test organism produces β-galactosidase, the enzyme hydrolyzes the β-galactoside bond in this compound, releasing galactose and o-nitrophenol.[1][5] While this compound is colorless, the resulting o-nitrophenol is a yellow-colored compound under alkaline conditions, providing a clear visual indicator of a positive reaction.[1][5]

Biochemical Pathway of Lactose Fermentation

The metabolism of lactose in Enterobacteriaceae is primarily regulated by the lac operon. The expression of the genes in this operon, including lacZ (encoding β-galactosidase) and lacY (encoding lactose permease), is induced by the presence of lactose and the absence of glucose.

Caption: Lactose metabolism in Enterobacteriaceae.

Principle of the this compound Test Reaction

The this compound test directly assesses the presence of β-galactosidase, bypassing the lactose permease step.

Caption: The biochemical reaction of the this compound test.

Data Presentation

Table 1: this compound Test Reagents

| Reagent Component | Concentration/Amount | Purpose |

| This compound Broth | ||

| Sodium Phosphate, Dibasic (Na₂HPO₄) | 9.46 g/L | Buffering agent |

| Phenylalanine | 4.0 g/L | Nutrient source |

| o-nitrophenyl-β-D-galactopyranoside (this compound) | 2.0 g/L | Substrate for β-galactosidase |

| Potassium Phosphate, Monobasic (KH₂PO₄) | 0.907 g/L | Buffering agent |

| Final pH | 8.0 | Optimal for enzyme activity |

| This compound Disk Method | ||

| This compound Disks | Impregnated paper disks | Delivers a controlled concentration of this compound |

| Saline, sterile (0.85%) | 0.2 mL - 0.5 mL | Suspension medium for bacteria |

Table 2: Quality Control Organisms for the this compound Test

| Organism | ATCC Strain Number | Expected Result |

| Escherichia coli | 25922 | Positive (Yellow) |

| Proteus mirabilis | 12453 | Negative (No color change) |

| Neisseria lactamica | 23971 | Positive (Yellow) |

| Neisseria gonorrhoeae | 43069 | Negative (No color change) |

Table 3: Interpretation of this compound Test Results for Key Enterobacteriaceae

| Organism | Typical Lactose Fermentation | Expected this compound Result | Typical Reaction Time |

| Escherichia coli | Rapid Fermenter | Positive | Rapid (minutes to 1 hour) |

| Klebsiella pneumoniae | Rapid Fermenter | Positive | Rapid (minutes to 1 hour) |

| Enterobacter cloacae | Rapid Fermenter | Positive | Rapid (minutes to 1 hour) |

| Citrobacter freundii | Slow/Late Fermenter | Positive | Variable (may be delayed up to 24 hours) |

| Serratia marcescens | Slow/Late Fermenter | Positive | Variable (may be delayed up to 24 hours) |

| Shigella sonnei | Slow/Late Fermenter | Positive | Variable (may be delayed up to 24 hours) |

| Salmonella spp. (most) | Non-Fermenter | Negative | No color change within 24 hours |

| Shigella spp. (except S. sonnei) | Non-Fermenter | Negative | No color change within 24 hours |

| Proteus vulgaris | Non-Fermenter | Negative | No color change within 24 hours |

| Morganella morganii | Non-Fermenter | Negative | No color change within 24 hours |

| Providencia spp. | Non-Fermenter | Negative | No color change within 24 hours |

Experimental Protocols

General Considerations

-

For optimal results, test organisms should be cultured on a medium containing lactose (e.g., Triple Sugar Iron (TSI) agar (B569324) or MacConkey agar) to induce the production of β-galactosidase.

-

Organisms grown on media containing high concentrations of glucose may show inhibited β-galactosidase activity.

-

Cultures that naturally produce a yellow pigment may interfere with the interpretation of the test results.

-

A heavy inoculum is recommended to ensure a sufficient concentration of the enzyme for a timely reaction.

This compound Disk Method Protocol

Caption: Workflow for the this compound disk method.

Detailed Steps:

-

Dispense 0.2 mL of sterile 0.85% saline into a sterile test tube.[1]

-

Using a sterile loop, create a heavy suspension of the test organism (from a pure 18-24 hour culture) in the saline. The turbidity should be equivalent to a McFarland 3 standard.[1]

-

Aseptically add an this compound disk to the bacterial suspension.

-

Incubate the tube aerobically at 35-37°C for up to 4 hours.[1]

-

Observe the tube for the development of a yellow color. Strong positive reactions may appear within minutes.[1]

-

If no color change is observed after 4 hours, continue incubation for up to 24 hours.

This compound Broth Method Protocol

Caption: Workflow for the this compound broth method.

Detailed Steps:

-

Allow the this compound broth to equilibrate to room temperature before use.

-

Using a heavy inoculum from a pure 18-24 hour culture, inoculate the this compound broth.

-

Incubate the tube aerobically with a loosened cap at 35-37°C.[1]

-

Examine the broth for the development of a yellow color after 1 hour.[1]

-

If no color change is observed, continue to incubate and check periodically for up to 24 hours.[1]

Limitations of the this compound Test

-

The this compound test is just one component of bacterial identification and should be used in conjunction with other biochemical, and if necessary, molecular or mass spectrometry tests for definitive identification.[1]

-

As mentioned, bacteria that produce a natural yellow pigment cannot be accurately tested using this method.

-

The performance of the test is dependent on using an inoculum from a lactose-containing medium to ensure the induction of β-galactosidase.

Conclusion

The this compound test is a fundamental, rapid, and reliable method for detecting β-galactosidase activity in Enterobacteriaceae. Its ability to differentiate between rapid, slow, and non-lactose fermenters makes it an indispensable tool in clinical and research microbiology laboratories for the presumptive identification of these medically and industrially important bacteria. Proper adherence to the outlined protocols and quality control measures will ensure the accuracy and reproducibility of the test results.

References

Application Notes and Protocols for ONPG Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction